2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group, a pyrazole ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenol with chloroacetic acid to form 2-(3-chlorophenoxy)acetic acid. This intermediate is then converted to its hydrazide derivative by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The imine bond (C=N) can be reduced to form an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)acetohydrazide: A simpler analog with similar functional groups but lacking the pyrazole ring.
2-(3-chlorophenoxy)propionic acid: Another related compound with a propionic acid moiety instead of the acetohydrazide group.
Uniqueness
2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazole ring and the imine bond distinguishes it from simpler analogs and contributes to its potential as a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H17ClN4O3 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-13-17(19(26)24(23-13)15-7-3-2-4-8-15)11-21-22-18(25)12-27-16-9-5-6-14(20)10-16/h2-11,23H,12H2,1H3,(H,22,25)/b21-11+ |
InChI Key |
IROYZPGQIAMEKK-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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